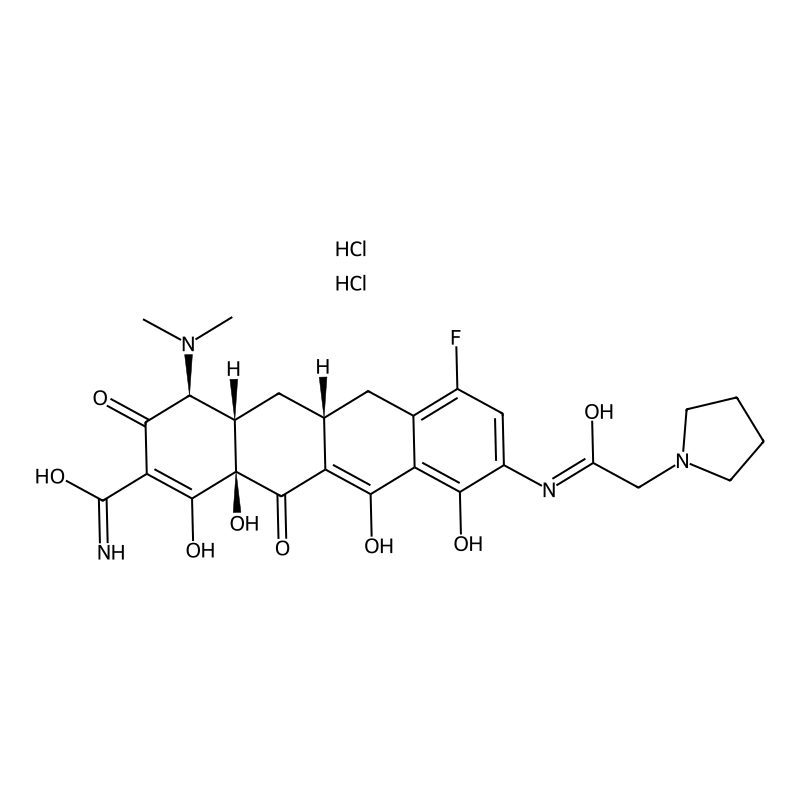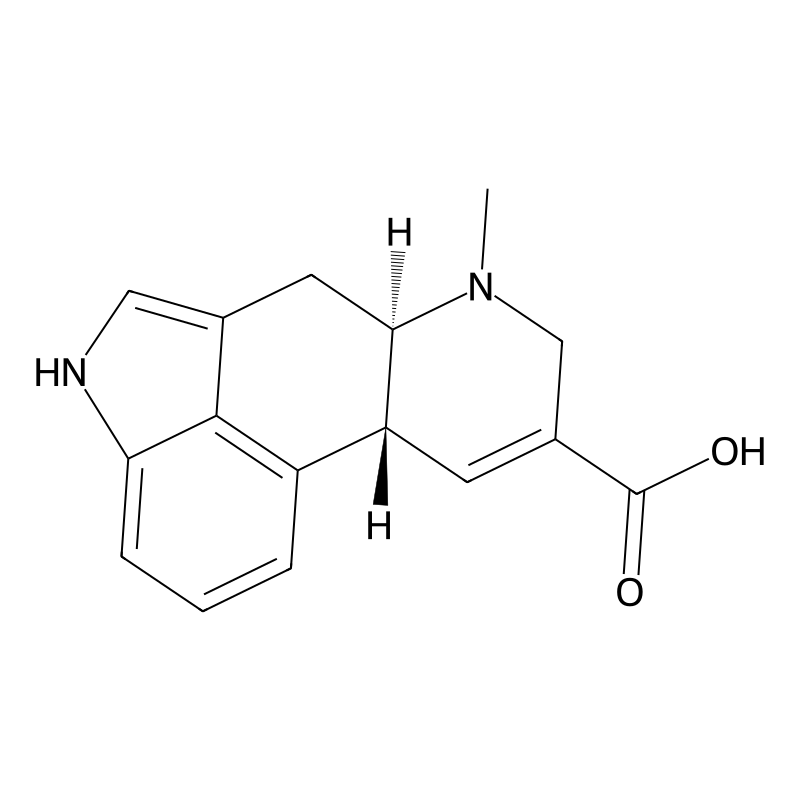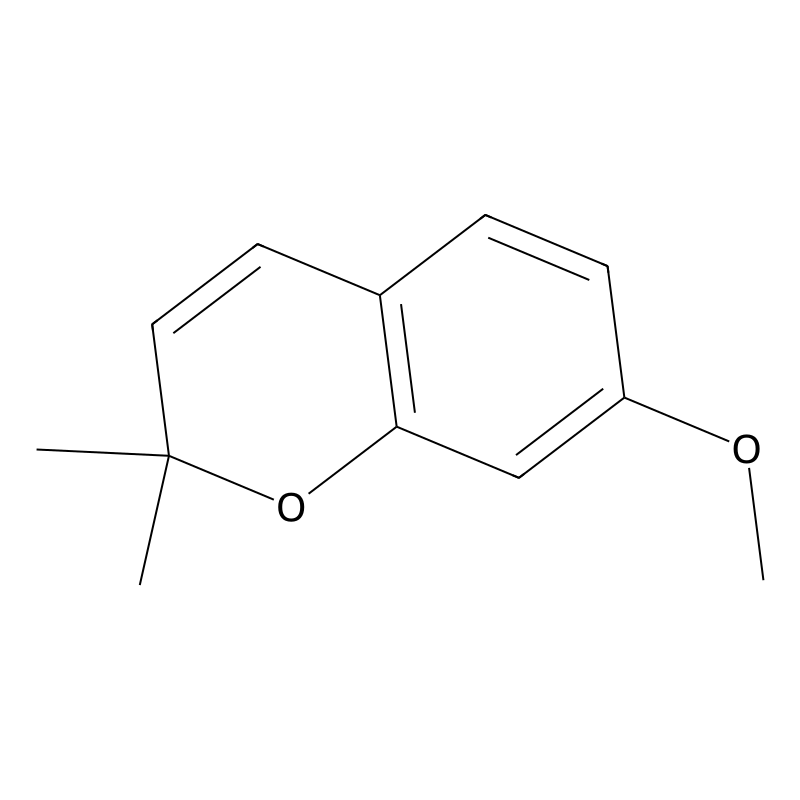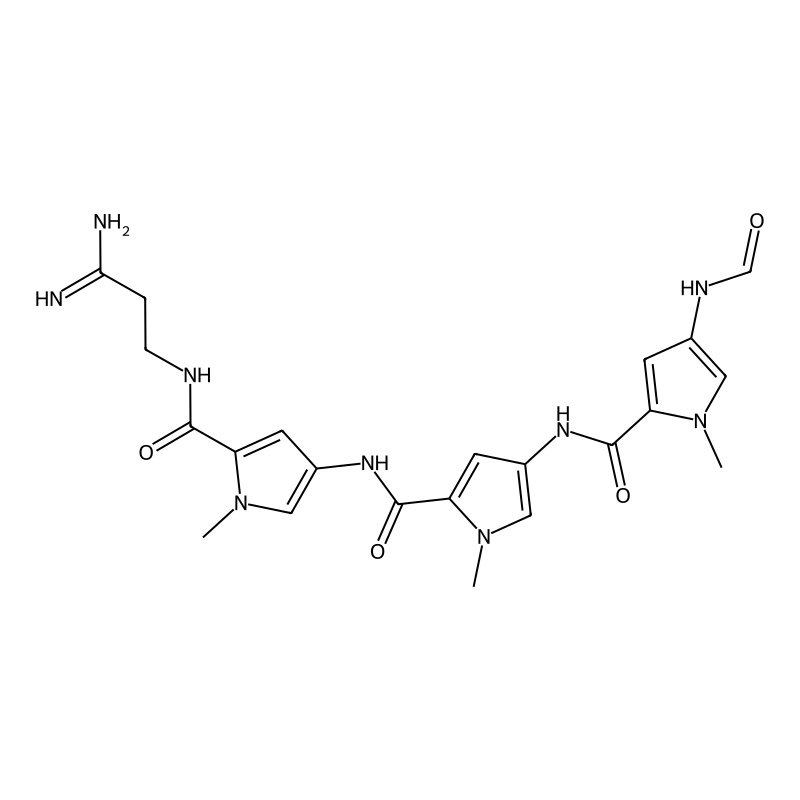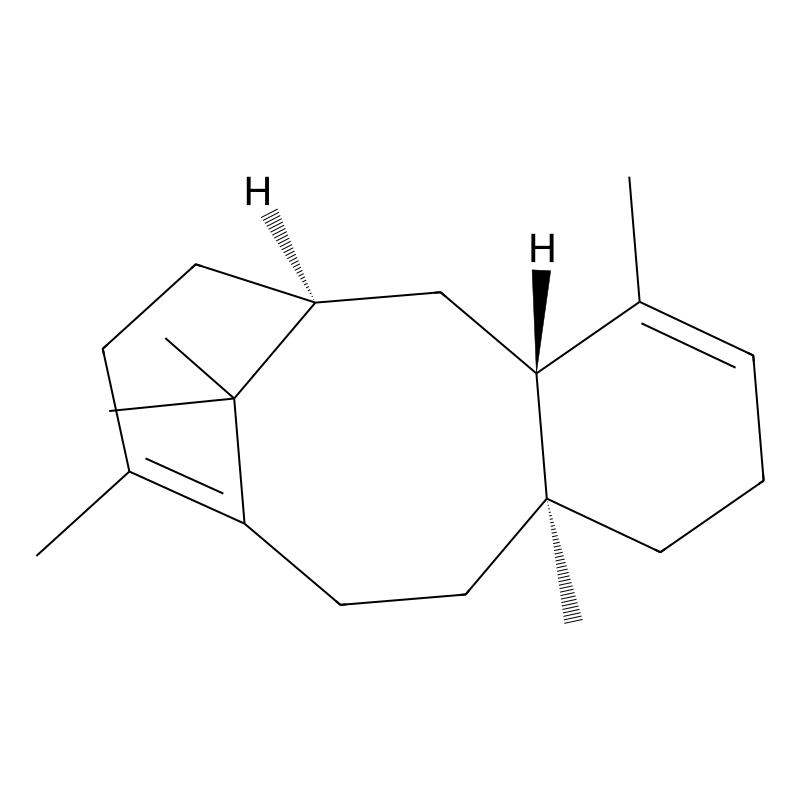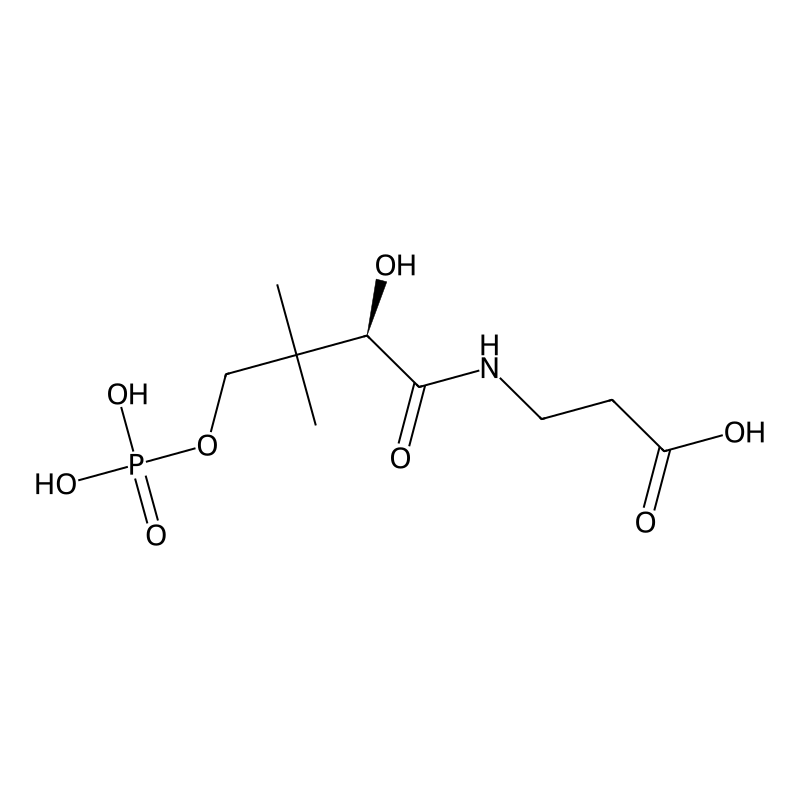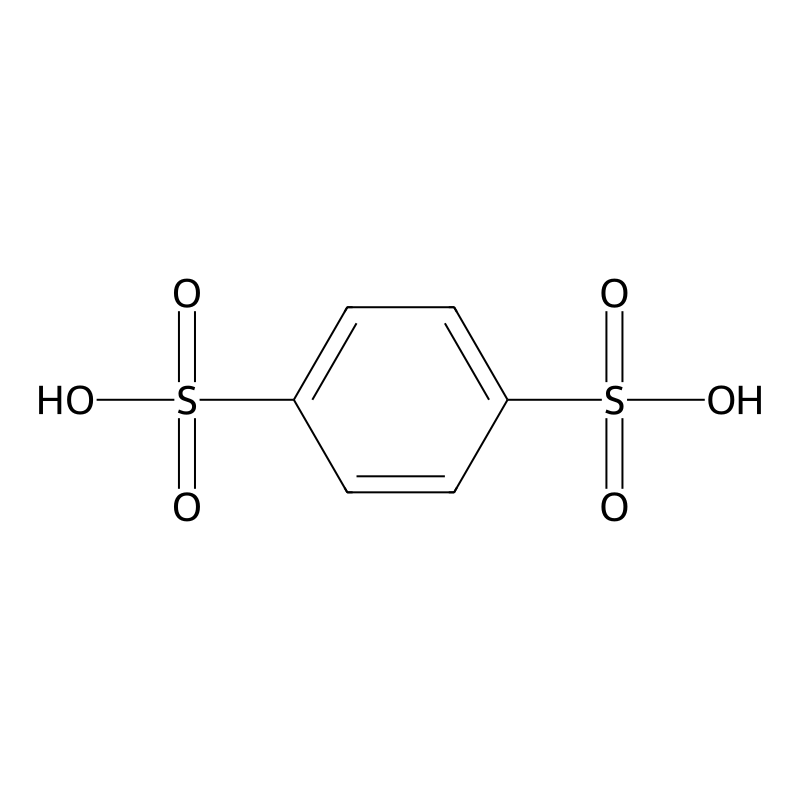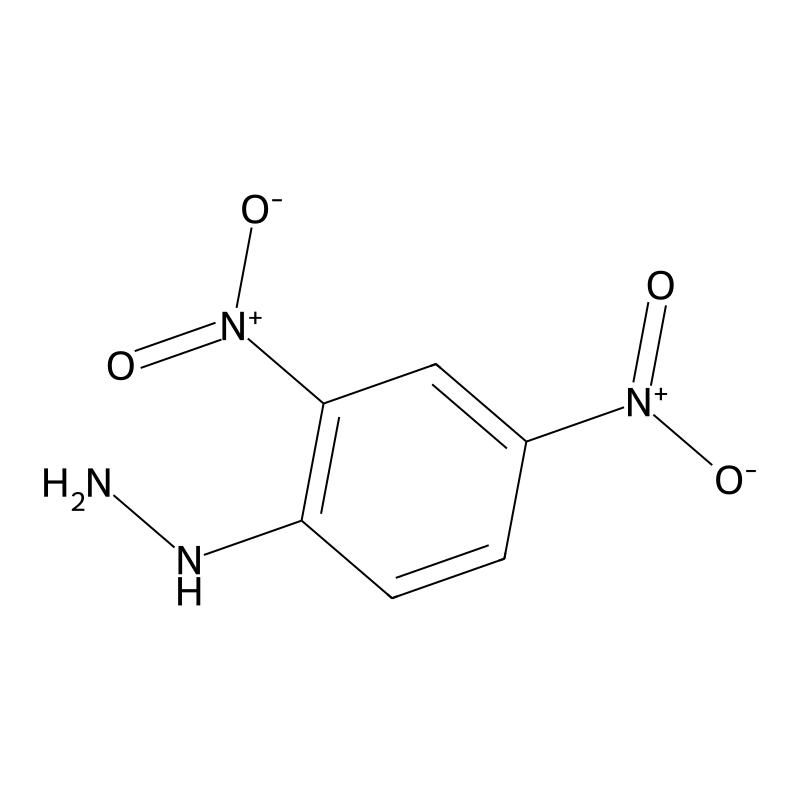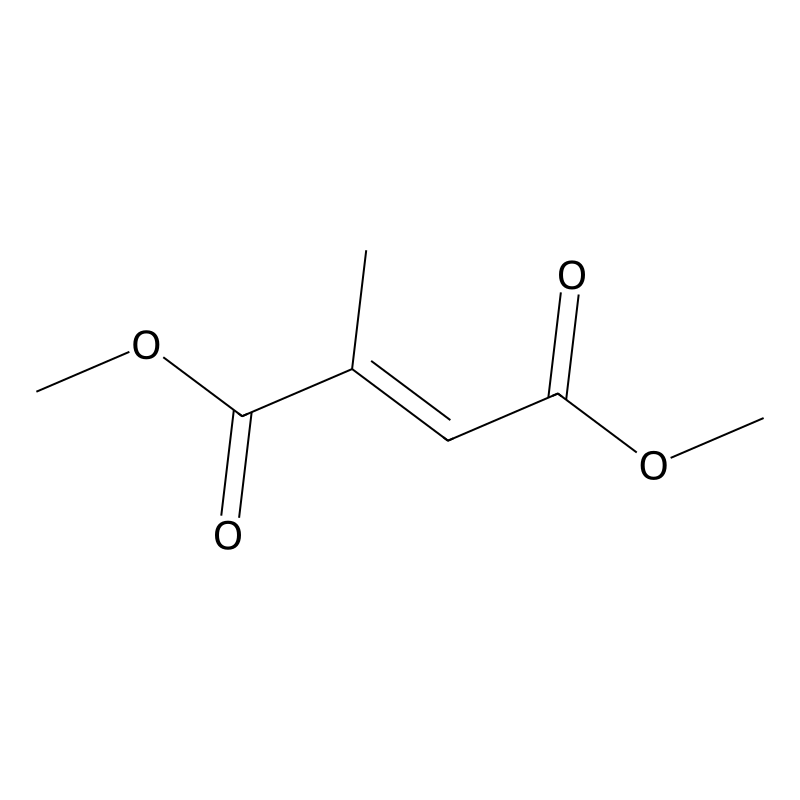1-(3-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone
Catalog No.
S842168
CAS No.
1263366-00-2
M.F
C12H11NO3
M. Wt
217.22 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
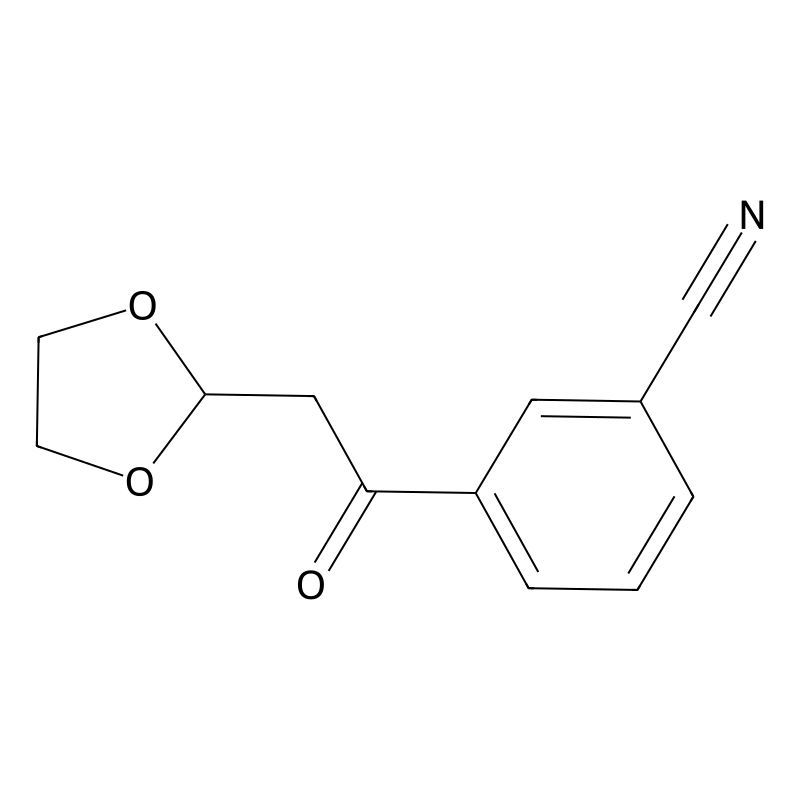
Content Navigation
CAS Number
1263366-00-2
Product Name
1-(3-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone
IUPAC Name
3-[2-(1,3-dioxolan-2-yl)acetyl]benzonitrile
Molecular Formula
C12H11NO3
Molecular Weight
217.22 g/mol
InChI
InChI=1S/C12H11NO3/c13-8-9-2-1-3-10(6-9)11(14)7-12-15-4-5-16-12/h1-3,6,12H,4-5,7H2
InChI Key
MFGNXULVTYHVFO-UHFFFAOYSA-N
SMILES
C1COC(O1)CC(=O)C2=CC=CC(=C2)C#N
Canonical SMILES
C1COC(O1)CC(=O)C2=CC=CC(=C2)C#N
However, some resources indicate it can be obtained from chemical suppliers, suggesting potential use in research applications [].
Here are some general points to consider for scientific research involving organic molecules:
- Synthesis: Novel organic compounds are often synthesized to explore their potential applications in various fields. This can involve using the compound as a starting material for further chemical modifications.
- Structure-property relationships: Scientists may study the relationship between the molecular structure of a compound and its physical or chemical properties. This information can be valuable for designing new materials with desired properties.
- Biological activity: Some organic compounds may have biological activity, meaning they can interact with living organisms. Researchers may investigate these compounds for potential applications in medicine or agriculture.
XLogP3
0.9
Dates
Modify: 2023-08-16
Explore Compound Types
Get ideal chemicals from 750K+ compounds
